4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide

Description

Chemical Identity and Nomenclature

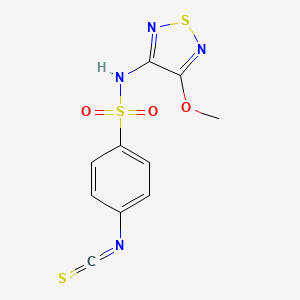

The systematic nomenclature of this compound reflects its complex multi-heterocyclic structure and provides insight into its chemical composition and connectivity patterns. The International Union of Pure and Applied Chemistry designation captures the complete structural framework, beginning with the para-positioned isothiocyanate functional group attached to the benzene ring, followed by the sulfonamide linkage to the 4-methoxy-substituted 1,2,5-thiadiazole heterocycle. The molecular formula C₁₀H₈N₄O₃S₃ indicates the presence of ten carbon atoms, eight hydrogen atoms, four nitrogen atoms, three oxygen atoms, and three sulfur atoms, demonstrating the heteroatom-rich nature characteristic of bioactive heterocyclic compounds.

The compound's structural complexity is further evidenced by its Simplified Molecular Input Line Entry System representation: COc1c(nsn1)NS(=O)(=O)c2ccc(cc2)N=C=S, which systematically describes the connectivity pattern from the methoxy group through the thiadiazole ring to the sulfonamide linkage and finally to the isothiocyanate-substituted benzene ring. This linear notation system facilitates database searches and computational chemistry applications while providing an unambiguous description of the molecular structure. The International Chemical Identifier key VBINOTNIVPBALT-UHFFFAOYSA-N serves as a unique molecular identifier within chemical databases, ensuring precise identification across various chemical information systems.

The nomenclature also reflects the compound's membership in several important chemical classes simultaneously, including isothiocyanates, thiadiazoles, and sulfonamides, each contributing distinct chemical properties and potential biological activities. The molecular weight of 328.39 daltons places this compound within the optimal range for drug-like molecules according to Lipinski's rule of five, while the multiple heteroatoms suggest potential for diverse intermolecular interactions. The systematic name provides chemists with complete structural information necessary for synthesis planning, structure-activity relationship studies, and regulatory documentation, making it an essential component of the compound's chemical identity.

Historical Context and Discovery Timeline

The development of this compound emerges from the rich historical context of both thiadiazole and sulfonamide chemistry, representing a convergence of multiple synthetic traditions that have evolved over more than a century. The foundation for understanding this compound's significance begins with the early work on thiadiazole synthesis, where researchers established fundamental methodologies for constructing five-membered heterocycles containing both nitrogen and sulfur atoms. Historical records indicate that while 1,2,5-thiadiazoles were first described by Hinsberg in 1889, systematic investigation of this heterocyclic class did not commence until 1950, when researchers began exploring the unique chemical properties and potential applications of these electron-deficient aromatic systems.

The synthesis of 1,2,5-thiadiazole derivatives has historically relied on the reaction of diamines with sulfur-containing reagents, particularly thionyl chloride, sulfur monochloride, or sulfur dichloride, as documented in patent literature from the 1960s. These early synthetic approaches laid the groundwork for the more sophisticated methodologies required to construct complex substituted thiadiazoles such as those found in this compound. The development of efficient methods for introducing methoxy substituents onto thiadiazole rings represented a significant advancement in the field, enabling the preparation of compounds with enhanced solubility and modified electronic properties.

The parallel development of sulfonamide chemistry, beginning with the discovery of antibacterial sulfonamides in the 1930s, provided another crucial component for understanding compounds like this compound. The evolution of sulfonamide chemistry from simple antibacterial agents to complex heterocyclic derivatives represents decades of medicinal chemistry research aimed at developing compounds with improved selectivity and reduced side effects. The incorporation of isothiocyanate functional groups into heterocyclic frameworks represents a more recent development in synthetic chemistry, reflecting advances in our understanding of electrophilic carbon centers and their reactivity patterns.

Significance in Heterocyclic and Sulfonamide Chemistry

The significance of this compound in contemporary heterocyclic chemistry extends far beyond its individual properties to encompass its role as a representative example of multi-functional heterocyclic design principles. Within the broader context of thiadiazole chemistry, this compound exemplifies the successful integration of electron-withdrawing and electron-donating substituents within a single molecular framework, creating opportunities for fine-tuning electronic properties and biological activities. The 1,2,5-thiadiazole core provides a foundation for studying the effects of heteroatom positioning on aromatic stability, with research indicating that this particular isomer exhibits unique electronic characteristics due to the specific arrangement of nitrogen and sulfur atoms within the five-membered ring.

The sulfonamide functionality within this compound connects it to one of the most important classes of bioactive molecules in pharmaceutical chemistry, with sulfonamides serving as key pharmacophores in numerous therapeutic areas including antibacterial, antiviral, and enzyme inhibition applications. Research has demonstrated that five-membered heterocyclic sulfonamides generally exhibit superior biological activity compared to their six-membered ring counterparts, making compounds like this compound particularly valuable for medicinal chemistry investigations. The carbonic anhydrase inhibitory potential of thiadiazole sulfonamides has been extensively documented, with studies showing that the thiadiazole ring participates in additional hydrogen bonding interactions that enhance binding affinity.

The isothiocyanate functional group adds another dimension of chemical reactivity to this compound, providing an electrophilic center capable of forming covalent bonds with nucleophilic sites in biological macromolecules. This reactivity pattern has been exploited in the development of mechanism-based enzyme inhibitors and chemical biology probes, demonstrating the versatility of isothiocyanate-containing compounds in both therapeutic and research applications. The combination of these three distinct chemical functionalities—thiadiazole, sulfonamide, and isothiocyanate—within a single molecular framework represents a sophisticated approach to molecular design that maximizes the potential for diverse biological interactions while maintaining drug-like physicochemical properties.

Properties

IUPAC Name |

4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O3S3/c1-17-10-9(12-19-13-10)14-20(15,16)8-4-2-7(3-5-8)11-6-18/h2-5H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBINOTNIVPBALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide (CAS No. 1148108-84-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₈N₄O₃S₃

- Molecular Weight : 328.397 g/mol

- Structure : The compound features an isothiocyanate group, which is often associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antimicrobial properties.

Antimicrobial Activity

Several studies have highlighted the compound's effectiveness against various pathogens. The following table summarizes the findings from different research studies regarding its antimicrobial potency:

| Pathogen | Activity | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Mycobacterium tuberculosis | Significant inhibition | 0.058 - 0.22 | |

| Staphylococcus aureus | Moderate activity | 0.008 - 0.046 | |

| Escherichia coli | Notable inhibition | 0.03 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : The isothiocyanate moiety disrupts bacterial cell wall synthesis, which is crucial for bacterial survival.

- Targeting Enzymatic Pathways : The compound has shown to inhibit topoisomerase enzymes in bacteria, leading to DNA damage and cell death .

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects .

Study on Antitubercular Activity

A study conducted by Jaju et al. evaluated the antitubercular activity of various derivatives including this compound against Mycobacterium tuberculosis H37Ra strain. The results indicated that this compound exhibited promising antimycobacterial activity with an IC50 value significantly lower than many traditional antibiotics .

Study on Antibacterial Potency

Another investigation assessed the antibacterial potency against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound was more effective than standard reference drugs like ampicillin and streptomycin, suggesting its potential as a novel antibacterial agent .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and features a complex structure that includes a thiadiazole ring, isothiocyanate group, and benzenesulfonamide moiety. Its unique combination of functional groups enhances its reactivity and biological properties, making it a subject of interest in pharmacological studies.

Medicinal Chemistry Applications

1. Anticancer Activity:

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse pharmacological effects, including anticancer properties. The isothiocyanate group is known for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that derivatives of thiadiazoles can target multiple pathways involved in cancer progression.

2. Antimicrobial Properties:

The compound has also demonstrated antimicrobial activity against various pathogens. The presence of the thiadiazole moiety contributes to its ability to disrupt bacterial cell membranes and inhibit growth. This makes it a candidate for developing new antibiotics or disinfectants.

3. Anti-inflammatory Effects:

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Research suggests that isothiocyanates can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Agrochemical Applications

1. Pesticide Development:

Due to its biological activity, 4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide has potential applications as a pesticide or herbicide. Its ability to interact with specific biological targets can be harnessed to develop formulations that protect crops from pests while minimizing environmental impact.

2. Herbicide Formulation:

The compound's chemical properties allow it to be effective in agricultural formulations aimed at weed control. Its mechanism of action may involve disrupting metabolic pathways in target plants.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide | Contains a methoxybenzyl group | Anticancer activity |

| Acetazolamide | Sulfonamide derivative | Diuretic and carbonic anhydrase inhibitor |

| Butazolamide | Similar sulfonamide structure | Antiglaucoma agent |

This comparison highlights the diversity of biological activities associated with compounds containing thiadiazole or sulfonamide functionalities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Study on Anticancer Mechanisms: A recent study demonstrated that this compound could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy Testing: Another research project evaluated its antimicrobial properties against resistant strains of bacteria and found significant inhibition rates compared to standard antibiotics.

Comparison with Similar Compounds

Sulfametrole (4-Amino-N-(4-Methoxy-1,2,5-Thiadiazol-3-yl)Benzenesulfonamide)

- Key Differences: Sulfametrole retains an amino (-NH₂) group instead of the isothiocyanate (-NCS) group.

- Synthetic Route: Sulfametrole is synthesized via sulfonylation of 4-methoxy-1,2,5-thiadiazol-3-amine with 4-aminobenzenesulfonyl chloride . In contrast, the target compound likely involves reacting a sulfonamide intermediate with thiophosgene or a thiocyanate reagent to introduce the isothiocyanate group.

Triazole-Thiones (e.g., 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones)

- Structural Contrast : These compounds feature a triazole-thione core instead of a thiadiazole ring. Tautomerism between thiol and thione forms is observed, stabilized by resonance .

- Spectral Data : IR spectra of triazole-thiones show νC=S at 1247–1255 cm⁻¹, similar to the isothiocyanate group’s νN=C=S (~2100 cm⁻¹, inferred). Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomer dominance .

Thiourea Derivatives (e.g., 1-(4-(Benzothiazol-2-yl)Phenyl)-3-Arylthioureas)

Cytotoxic Sulfonamides (e.g., 4-[5-(4-Chlorophenyl)-3-(4-Hydroxyphenyl)-4,5-Dihydropyrazol-1-yl]Benzenesulfonamide)

- Activity : Compound 4 in showed potent cytotoxicity (IC₅₀: <1 µM) and selective inhibition of human carbonic anhydrase XII (hCA XII) (Kᵢ: 6.2–95 nM) .

- Structural Influence : The pyrazole ring and chloro substituent enhance hydrophobic interactions. The target compound’s thiadiazole and isothiocyanate groups may confer distinct binding profiles.

Enzyme Inhibition Profiles

- hCA Selectivity : Sulfonamides with electron-withdrawing groups (e.g., -Cl, -SO₂) exhibit higher hCA XII selectivity (2.5–13.4× over hCA IX) . The isothiocyanate group’s electrophilicity may further modulate enzyme inhibition.

Physicochemical and Spectral Properties

Table 1: Key Spectral and Functional Group Comparisons

Preparation Methods

Preparation Methods of 4-Isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide

General Synthetic Strategy

The synthesis of this compound typically follows a sequence involving:

- Preparation of the sulfonamide intermediate bearing the 4-methoxy-1,2,5-thiadiazol-3-yl substituent.

- Conversion of the sulfonamide to the corresponding sulfonyl isocyanate intermediate.

- Reaction of the sulfonyl isocyanate with appropriate amines or hydrazines to introduce the isothiocyanate group.

This approach is supported by established methodologies in sulfonamide and isothiocyanate chemistry, as detailed in patent literature and peer-reviewed studies.

Detailed Synthetic Routes

Formation of the Sulfonamide Intermediate

The sulfonamide intermediate can be synthesized via a two-step procedure:

- Diazotization and Sulfonyl Chloride Formation: An amine precursor of the 4-methoxy-1,2,5-thiadiazol-3-yl moiety (Formula VIII) is diazotized and then reacted with sulfur dioxide to yield the corresponding sulfonyl chloride (Formula IX).

- Amination: The sulfonyl chloride is then treated with ammonium hydroxide or anhydrous ammonia to afford the sulfonamide intermediate (Formula II).

This method is exemplified in the European patent EP0083975B1, which provides reaction conditions such as ambient temperature and the use of inert solvents for optimal yields.

Preparation of Sulfonyl Isocyanates

The sulfonamide intermediate is converted to the sulfonyl isocyanate via:

- Reaction with phosgene in the presence of n-butyl isocyanate and a tertiary amine catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Alternatively, a two-step method involving reaction with n-butyl isocyanate and potassium carbonate in refluxing 2-butanone can be employed.

These reactions are typically carried out under reflux conditions in inert solvents like xylene or 2-butanone, with reaction times varying from one to twenty-four hours.

Introduction of the Isothiocyanate Group

The key step to introduce the isothiocyanate functionality involves the reaction of the sulfonyl isocyanate intermediate with substituted hydrazines or amines:

- The sulfonyl isocyanate is reacted with substituted hydrazines in solvents such as dimethylformamide (DMF) at ambient temperature for approximately 4 hours.

- This reaction yields 1,4-disubstituted (thio)semicarbazides, which can be further transformed into the isothiocyanato sulfonamide.

This method is supported by the work of Baxendale et al., who demonstrated efficient preparation of related thiadiazole derivatives using isothiocyanates and hydrazines in mild conditions.

Reaction Conditions and Solvents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Diazotization & Sulfonyl chloride formation | Amine precursor, sulfur dioxide, diazotizing agents | Mixed aqueous-organic | Ambient | Minutes to hours | Requires careful control of pH and temperature |

| Amination | Sulfonyl chloride, ammonium hydroxide or anhydrous ammonia | Organic solvent | Ambient to reflux | Hours | Yields sulfonamide intermediate |

| Sulfonyl isocyanate formation | Sulfonamide, phosgene, n-butyl isocyanate, DABCO catalyst | Xylene or 2-butanone | Reflux | 1–24 hours | Phosgene handling requires safety measures |

| Isothiocyanate introduction | Sulfonyl isocyanate, substituted hydrazine | DMF | Ambient | ~4 hours | Reaction is exothermic, stirring recommended |

Purification Techniques

- Crystallization from reaction solvents when product is poorly soluble.

- Evaporation of solvents followed by trituration with solvents such as ethyl ether, ethyl acetate, or pentane.

- Column chromatography on silica gel for purification of impure products.

These methods ensure high purity of the final compound suitable for further applications.

Research Findings and Yields

- The yields of sulfonyl isocyanates from sulfonamides are often modest due to the sensitivity of phosgene-based reactions and competing side reactions.

- The isothiocyanate introduction step generally proceeds with good yields (65–90%) under mild conditions.

- Purity of the final compound is typically above 90%, as confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Steps

Q & A

Q. What are the established synthetic methodologies for 4-isothiocyanato-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide?

The synthesis involves reacting sulfonamide precursors with silver thiocyanate (AgSCF₃) and potassium bromide (KBr) in dry solvents like acetonitrile or methanol. Key steps include:

- Reagents : AgSCF₃ (0.3 mmol), KBr (0.3 mmol), and sulfonamide derivatives (0.2 mmol) in anhydrous CH₃CN or MeOH .

- Conditions : Room temperature, 1-hour reaction time, followed by silica gel chromatography for purification (petroleum ether:ethyl acetate = 3:1).

- Characterization : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR confirm structure and purity .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- ¹H NMR : Peaks at δ 11.94 (s, NH), 7.29–8.01 (aromatic protons), and 3.91 (s, OCH₃) .

- HRMS : Calculated m/z for C₁₂H₁₀N₄O₃S₂ [M⁺] = 322.0194; observed = 322.0199 .

- Melting Point : 147–148°C, confirming crystallinity .

Advanced Research Questions

Q. What are the challenges in optimizing regioselectivity during synthesis?

Regioselectivity challenges arise from competing nucleophilic sites on the thiadiazole and sulfonamide moieties. Strategies include:

- Solvent Control : Anhydrous CH₃CN minimizes side reactions .

- Temperature Modulation : Room temperature reduces thermal degradation .

- HPLC Monitoring : Tracks reaction progress and intermediates .

Q. How do metal complexes of this compound enhance biological activity?

Schiff base derivatives of the compound form bioactive metal complexes (e.g., Cu²⁺, Zn²⁺):

- Synthesis : Reflux with metal chloride salts in ethanol yields complexes with enhanced antimicrobial activity (IC₅₀ = 4.31 µg for Cu vs. 21.7 µg for ligand alone) .

- Mechanism : Metal coordination improves membrane permeability and target binding .

Q. How to address contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer results may stem from:

- Strain Variability : Test against standardized strains (e.g., S. aureus ATCC 25923) .

- Assay Conditions : Control pH, temperature, and solvent (DMSO concentration ≤1%) .

- Synergistic Effects : Evaluate combinations with adjuvants (e.g., trimethoprim) .

Q. What advanced techniques elucidate reaction mechanisms involving the isothiocyanate group?

- ESI-MS : Detects intermediates like SCF₃⁻ anions during thiocarbamoyl fluoride formation .

- Kinetic Studies : Pseudo-first-order rate constants under varying AgSCF₃ concentrations .

- Isotopic Labeling : ¹⁵N-labeled reagents track nitrogen migration in thiadiazole rings .

Q. How to design experiments for studying pH-dependent stability?

- Hydrolysis Studies : Incubate compound in buffers (pH 1–13) at 37°C, monitor via HPLC .

- Degradation Products : Identify using LC-MS; sulfonamides hydrolyze to sulfonic acids under extreme pH .

Methodological Recommendations

3.1 Best practices for purity assessment:

- HPLC-DAD : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

- Elemental Analysis : Acceptable C, H, N deviations ≤0.4% .

3.2 Strategies for improving synthetic yield:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.